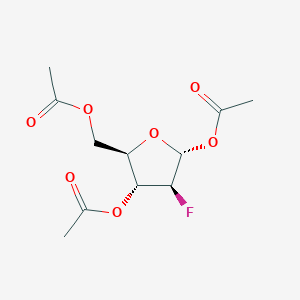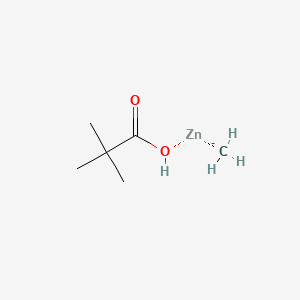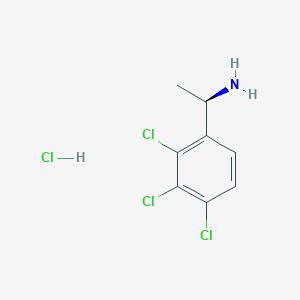
(1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride: is a chemical compound characterized by its molecular formula C8H8Cl3N and molecular weight 260.98 g/mol . This compound is a derivative of phenylethanamine with three chlorine atoms attached to the benzene ring, and it exists as a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Chlorination Reaction: The starting material, phenylethanamine, undergoes a chlorination reaction with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce chlorine atoms at the 2, 3, and 4 positions of the benzene ring.
Reduction Reaction: The resulting trichlorophenyl compound is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to form the amine group.
Acidification: Finally, the amine group is protonated using hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: The industrial production of this compound involves large-scale chlorination and reduction reactions under controlled conditions to ensure high yield and purity. The process is typically carried out in reactors equipped with temperature and pressure control systems to optimize the reaction conditions.
Analyse Des Réactions Chimiques
(1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to reduce the compound to its corresponding amine.
Substitution Reactions: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles like sodium hydroxide (NaOH) to form different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, acidic conditions
Reduction: NaBH4, methanol solvent
Substitution: NaOH, aqueous conditions
Major Products Formed:
Oxidation: Trichlorophenyl carboxylic acid
Reduction: (1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
(1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which (1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, influencing biological processes and pathways.
Comparaison Avec Des Composés Similaires
(1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: (1R)-1-(2,4,5-trichlorophenyl)ethan-1-amine hydrochloride, (1R)-1-(2,3,5-trichlorophenyl)ethan-1-amine hydrochloride
Uniqueness: The position of chlorine atoms on the benzene ring affects the compound's reactivity and biological activity, making each isomer distinct in its applications and properties.
Propriétés
Formule moléculaire |
C8H9Cl4N |
|---|---|
Poids moléculaire |
261.0 g/mol |
Nom IUPAC |
(1R)-1-(2,3,4-trichlorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H8Cl3N.ClH/c1-4(12)5-2-3-6(9)8(11)7(5)10;/h2-4H,12H2,1H3;1H/t4-;/m1./s1 |
Clé InChI |
GRTZSVUNIOJDHY-PGMHMLKASA-N |
SMILES isomérique |
C[C@H](C1=C(C(=C(C=C1)Cl)Cl)Cl)N.Cl |
SMILES canonique |
CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


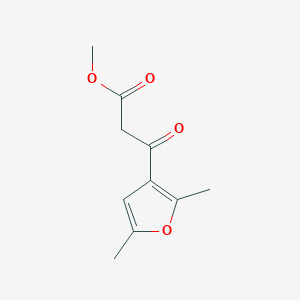
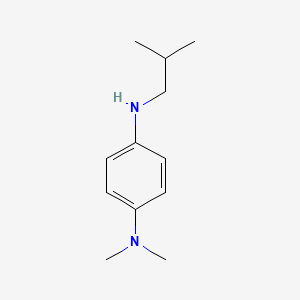
![methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate](/img/structure/B15328447.png)
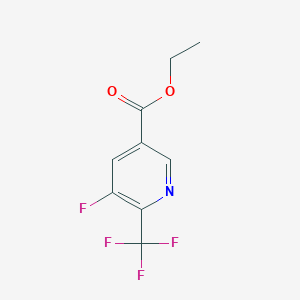
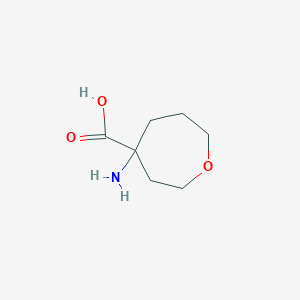
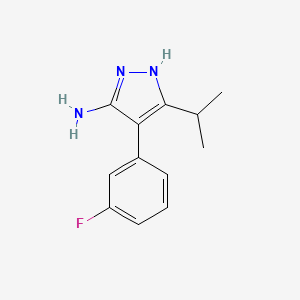
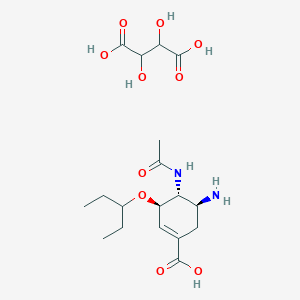
![4-([1,1'-Biphenyl]-4-yl)-6-(3'-(9,9-dimethyl-9H-fluoren-4-yl)-[1,1'-biphenyl]-4-yl)-2-phenylpyrimidine](/img/structure/B15328478.png)
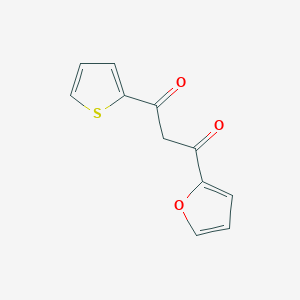
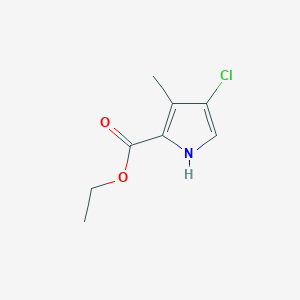
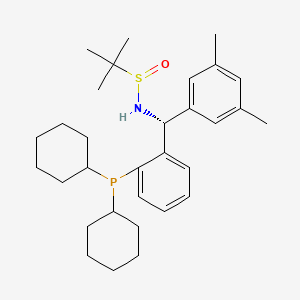
![Isothiazolo[4,5-c]pyridin-3-amine](/img/structure/B15328516.png)
